

Application of S26131 in Neuroscience Research: Application Notes and Protocols

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Compound of Interest				
Compound Name:	S26131			
Cat. No.:	B15603917	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

Introduction

S26131 is a potent and highly selective antagonist of the melatonin receptor type 1 (MT1), a G protein-coupled receptor (GPCR) integral to various physiological and pathophysiological processes in the central nervous system.[1][2] Structurally a dimer derived from agomelatine, **S26131** exhibits a significantly greater affinity for the MT1 receptor over the MT2 receptor, making it a valuable pharmacological tool for elucidating the specific roles of the MT1 receptor in neuroscience research.[3] Melatonin, the endogenous ligand for MT1 and MT2 receptors, is known to modulate circadian rhythms, sleep-wake cycles, neuroprotection, and mood.[3][4][5] The selectivity of **S26131** allows for the precise dissection of MT1-mediated signaling pathways from those activated by MT2.

Mechanism of Action

S26131 functions as a competitive antagonist at the MT1 receptor.[1] The MT1 receptor is canonically coupled to the Gi/o family of G proteins. Upon activation by an agonist, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] By binding to the MT1 receptor, **S26131** blocks the binding of agonists like melatonin, thereby preventing the downstream signaling cascade. This antagonistic action makes **S26131** a powerful tool to investigate the physiological consequences of MT1 receptor blockade.



Quantitative Data Summary

The following table summarizes the binding affinities (Ki) and antagonist potencies (KB) of **S26131** for the MT1 and MT2 receptors.

Ligand	Receptor	Kı (nM)	K-B (nM)	Selectivity (MT2 K _i / MT1 K _i)
S26131	MT1	0.5[1][2]	5.32[1]	>200-fold[3]
S26131	MT2	112[1][2]	143[1]	

Applications in Neuroscience Research

Based on the known functions of the MT1 receptor, **S26131** is a valuable tool for investigating a range of neurological processes and disorders:

- Circadian Rhythm Research: The suprachiasmatic nucleus (SCN), the brain's master clock, expresses a high density of melatonin receptors.[3] S26131 can be used in vitro to probe the specific role of the MT1 receptor in the phase-shifting effects of melatonin on neuronal firing in the SCN.
- Sleep Studies: Melatonin is well-known for its sleep-promoting effects.[6] **S26131** can be utilized in cellular and tissue models to differentiate the contribution of the MT1 receptor from the MT2 receptor in the regulation of sleep-related neuronal circuits.
- Neuroprotection and Neurodegenerative Diseases: The MT1 receptor has been implicated in neuroprotective pathways, including the inhibition of mitochondrial cell death pathways.[3]
 S26131 can be applied in in vitro models of neurodegenerative diseases like Huntington's or Alzheimer's disease to investigate the role of MT1 receptor blockade in neuronal survival and apoptosis.[3][8]
- Mood Disorders: The antidepressant agomelatine, from which S26131 is derived, is a
 melatonergic agonist and a 5-HT2C antagonist.[3][9] S26131 allows researchers to isolate
 and study the specific contribution of MT1 receptor antagonism to the neurobiological
 mechanisms underlying mood regulation.



 Drug Discovery: As a selective antagonist, S26131 can be used as a reference compound in the development and screening of novel ligands targeting the MT1 receptor.

Experimental Protocols Radioligand Binding Assay for MT1 Receptor Occupancy

This protocol determines the binding affinity of **S26131** for the MT1 receptor.

Materials:

- Cell membranes prepared from a cell line stably expressing the human MT1 receptor.
- 2-[125]-iodomelatonin (radioligand).
- S26131 (competitor ligand).
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
- Scintillation vials and scintillation fluid.
- Glass fiber filters.
- Filtration apparatus.
- · Scintillation counter.

Procedure:

- Prepare a series of dilutions of S26131 in binding buffer.
- In a 96-well plate, add in the following order: binding buffer, a fixed concentration of 2-[125]-iodomelatonin (typically at its K-d value), and the various concentrations of **S26131** or vehicle.
- Initiate the binding reaction by adding the cell membranes expressing the MT1 receptor.



- Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
- Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
- Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., melatonin).
- Calculate the specific binding at each concentration of **S26131** and determine the IC₅₀ value. The K_i value can then be calculated using the Cheng-Prusoff equation.

cAMP Functional Assay for MT1 Receptor Antagonism

This protocol measures the ability of **S26131** to block agonist-induced inhibition of cAMP production.

Materials:

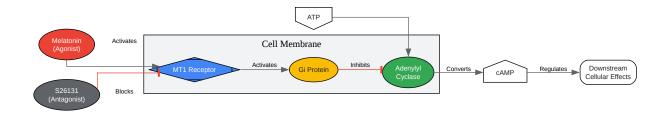
- A cell line stably expressing the human MT1 receptor (e.g., HEK293 or CHO cells).
- · Cell culture medium.
- Forskolin (an adenylyl cyclase activator).
- Melatonin (agonist).
- S26131 (antagonist).
- cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
- · Lysis buffer.

Procedure:



- Seed the MT1-expressing cells in a 96-well plate and grow to confluency.
- Pre-treat the cells with various concentrations of S26131 or vehicle for a specified time (e.g., 15-30 minutes).
- Stimulate the cells with a fixed concentration of melatonin (typically at its EC₈₀ value) in the presence of forskolin for a specified time (e.g., 30 minutes). A control group should be stimulated with forskolin alone.
- Lyse the cells according to the cAMP assay kit protocol.
- Measure the intracellular cAMP levels using the chosen assay kit.
- The antagonistic effect of S26131 is observed as a reversal of the melatonin-induced decrease in forskolin-stimulated cAMP levels.
- Calculate the IC₅₀ value for S26131 and determine the antagonist potency (K−B) using the Schild analysis.

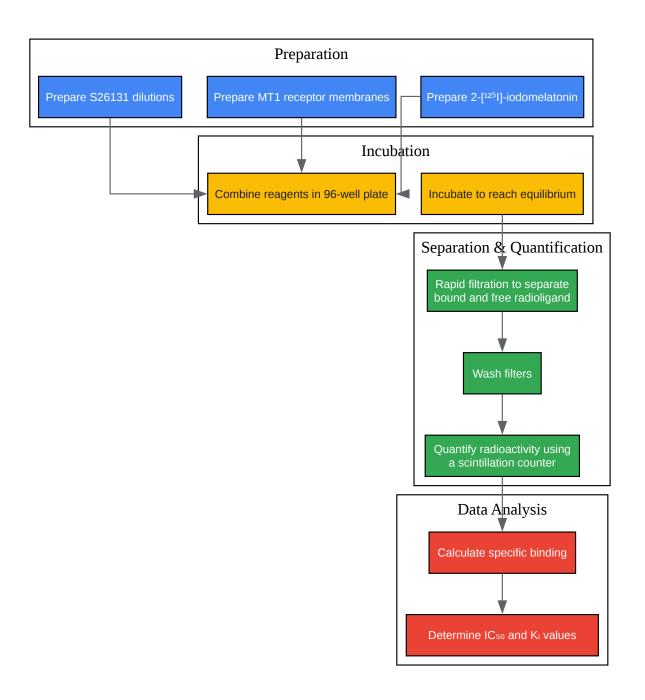
Visualizations



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Caption: Mechanism of action of **S26131** as an MT1 receptor antagonist.





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Caption: Workflow for a radioligand binding assay with **S26131**.



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